molecular formula C19H20F3N5S2 B2978925 2-(((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine CAS No. 868222-66-6

2-(((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine

Cat. No.: B2978925
CAS No.: 868222-66-6
M. Wt: 439.52
InChI Key: NPMFWKABBOSYBL-UHFFFAOYSA-N
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Description

“2-(((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine” is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the isopropylthio and trifluoromethylphenyl groups. The final step usually involves the formation of the pyrimidine ring and the attachment of the dimethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atoms.

    Reduction: Reduction reactions could be used to modify the triazole or pyrimidine rings.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound might be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “2-(((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine” would depend on its specific biological activity. Generally, triazole derivatives interact with enzymes or receptors in the body, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling, metabolism, or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative with antifungal properties.

    Voriconazole: A triazole used to treat fungal infections.

    Itraconazole: Known for its broad-spectrum antifungal activity.

Uniqueness

What sets “2-(((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine” apart is its unique combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other triazole derivatives.

Properties

IUPAC Name

4,6-dimethyl-2-[[5-propan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5S2/c1-11(2)29-18-26-25-16(10-28-17-23-12(3)8-13(4)24-17)27(18)15-7-5-6-14(9-15)19(20,21)22/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMFWKABBOSYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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